molecular formula C11H23ClN2O B1374834 1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride CAS No. 1229625-30-2

1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride

Número de catálogo: B1374834
Número CAS: 1229625-30-2
Peso molecular: 234.76 g/mol
Clave InChI: VSWYFXYVHTUOFZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure and Composition

1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride features a bicyclic structure comprising a cyclohexane ring and a piperidine moiety. The molecular formula is C₁₁H₂₃ClN₂O , with a molecular weight of 234.76 g/mol . The parent compound, 1-(4-aminocyclohexyl)piperidin-4-ol (CID 66510188), is a secondary amine with a hydroxyl group at the 4-position of the piperidine ring. The hydrochloride salt forms via protonation of the amine group, enhancing solubility and stability. Key structural elements include:

  • Cyclohexyl group : A six-membered saturated carbon ring substituted with an amino group at the 4-position.
  • Piperidine ring : A six-membered heterocycle containing one nitrogen atom, with a hydroxyl group at the 4-position.
  • Hydrochloride counterion : Provides ionic character, influencing crystallinity and hygroscopicity.

Chemical Nomenclature and Alternative Names

The compound is systematically named 1-(4-aminocyclohexyl)piperidin-4-ol hydrochloride under IUPAC rules. Common synonyms include:

  • trans-1-(4-Aminocyclohexyl)piperidin-4-ol hydrochloride
  • 1-(4-Amino-cyclohexyl)-piperidin-4-ol HCl
  • 4-Piperidinol, 1-(4-aminocyclohexyl)-, hydrochloride (1:1)

Chemical Identifiers and Registry Information

Key identifiers include:

  • CAS Registry Numbers : 1229625-30-2 (hydrochloride salt), 1442100-37-9
  • PubChem CID : 71298745
  • InChIKey : VSWYFXYVHTUOFZ-UHFFFAOYSA-N
  • SMILES : C1CC(CCC1N)N2CCC(CC2)O.Cl

Salt Formation and Parent Compound Relationship

The hydrochloride salt derives from the parent compound 1-(4-aminocyclohexyl)piperidin-4-ol (CID 66510188). Salt formation involves proton transfer to the amine group, yielding improved physicochemical properties such as:

  • Enhanced aqueous solubility due to ionic interactions.
  • Increased stability against oxidation and degradation.

Stereochemistry and Isomeric Forms

The cyclohexyl and piperidine rings introduce stereochemical complexity:

  • Cyclohexane ring : Adopts a chair conformation, with the amino group in an axial or equatorial position depending on substitution patterns.
  • Piperidine ring : The hydroxyl group at the 4-position influences ring puckering and hydrogen-bonding capacity.
  • Isomerism : The trans configuration between the amino and hydroxyl groups is specified in synonyms. Enantiomeric forms may exist but remain uncharacterized in current literature.

Structural analogs, such as 4-(4-chlorophenyl)piperidin-4-ol (CID 24762167), highlight the role of stereochemistry in receptor binding and pharmacokinetics. For instance, trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives exhibit pure opioid antagonist activity dependent on equatorial phenyl group orientation.

Propiedades

IUPAC Name

1-(4-aminocyclohexyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13;/h9-11,14H,1-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWYFXYVHTUOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N2CCC(CC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Hydrogenation of Aromatic Precursors to Cyclohexyl Amines

  • Hydrogenation of 4-nitrophenylacetic acid sodium salt : This is a critical step to reduce the nitro group to an amino group and simultaneously saturate the aromatic ring to form the cyclohexyl ring. The reaction is typically carried out in aqueous or protic solvents under controlled temperature and pressure using catalysts such as Raney-Nickel or Pd/C.

  • Process conditions : Initial hydrogenation at moderate temperatures (40-50°C) and low overpressure (0.1-0.6 bar) converts the nitro group to an amino group while retaining the aromatic ring. Subsequent hydrogenation at elevated temperatures (50-60°C) and higher pressures (1-4 bar) saturates the aromatic ring to cyclohexyl, yielding 4-amino-cyclohexyl acetic acid or its esters.

  • Isomer control : The reaction produces cis and trans isomers, with the trans isomer being pharmacologically preferred. Optimized conditions increase the trans isomer ratio up to 60-70% by temperature and pressure control.

Coupling with Piperidin-4-ol

  • The amino-cyclohexyl intermediate is then reacted with piperidin-4-ol or its derivatives to form the 1-(4-amino-cyclohexyl)-piperidin-4-ol framework.

  • This step may involve nucleophilic substitution or reductive amination, depending on the functional groups present.

  • Protecting groups may be used on the piperidin-4-ol hydroxyl to improve selectivity and yield.

Formation of Hydrochloride Salt

  • The final compound is converted into its hydrochloride salt by treatment with hydrochloric acid or hydrochloric ethanol under reflux conditions.

  • Salt formation enhances the compound’s stability, crystallinity, and solubility.

  • The product is purified by crystallization from solvents such as acetonitrile, often involving cooling to precipitate pure hydrochloride crystals.

Detailed Process Example

Step Reaction Conditions Notes
1 Hydrogenation of 4-nitrophenylacetic acid sodium salt to 4-amino-phenylacetic acid Pd/C catalyst, protic solvent, 40-50°C, 0.1-0.6 bar H2 pressure Partial reduction, aromatic ring intact
2 Further hydrogenation to 4-amino-cyclohexyl acetic acid Pd/C catalyst, 50-60°C, 1-4 bar H2 pressure Aromatic ring saturation; trans/cis isomer ratio optimized
3 Esterification (optional) Ethanol saturated with HCl, reflux 1-3 hours Formation of ethyl ester hydrochloride salt for isolation
4 Coupling with piperidin-4-ol Nucleophilic substitution or reductive amination, solvent and temperature vary Protecting groups may be used
5 Hydrochloride salt formation and crystallization Reflux in hydrochloric ethanol, solvent removal, recrystallization from acetonitrile Purification and isolation of final product

Research Findings and Optimization

  • Catalyst choice : Pd/C is preferred for selective hydrogenation under mild conditions, providing better control over stereochemistry and minimizing side reactions compared to Raney-Nickel.

  • Environmental considerations : Traditional methods use corrosive hydrochloric acid and flammable ethers, posing safety and environmental risks. Recent improvements avoid such solvents by using hydrochloric ethanol and acetonitrile for safer processing.

  • Isomer purity : The trans isomer is pharmacologically active; thus, process parameters are tailored to maximize trans isomer yield, including temperature control and hydrogen pressure adjustments.

  • Crystallization techniques : Cooling crystallization from acetonitrile at -5 to 0°C yields high-purity hydrochloride salt crystals, facilitating downstream processing.

Summary Table of Preparation Parameters

Parameter Range/Condition Effect on Product
Catalyst Pd/C preferred Selective hydrogenation, high yield
Temperature (Step 1) 40-50°C Nitro to amino conversion
Pressure (Step 1) 0.1-0.6 bar Mild reduction
Temperature (Step 2) 50-60°C Aromatic ring saturation
Pressure (Step 2) 1-4 bar Increased trans isomer formation
Solvent for salt formation Hydrochloric ethanol Safe, efficient salt formation
Crystallization solvent Acetonitrile High purity crystals
Crystallization temperature -5 to 0°C Optimal precipitation

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted piperidines, cyclohexanols, and their derivatives, which are valuable intermediates in drug synthesis .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Analgesic and Antidepressant Properties

AHPC has been investigated for its potential use as an analgesic and antidepressant. Research indicates that compounds with similar structures can interact with the central nervous system, potentially modulating pain pathways and mood regulation. Studies have shown that piperidine derivatives exhibit significant affinity for various neurotransmitter receptors, including serotonin and norepinephrine receptors, which are crucial in pain management and mood disorders.

Antitumor Activity

Recent studies have suggested that AHPC may possess antitumor properties. In vitro experiments demonstrated that AHPC can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, which is a promising avenue for cancer therapy.

Pharmacological Applications

Neuropharmacology

AHPC's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Its structural similarity to known psychoactive compounds suggests it may modulate neurotransmitter systems, offering potential benefits in treating neurological disorders such as anxiety and depression.

Drug Development

Due to its diverse biological activities, AHPC has been explored as a lead compound in drug development. Its analogs are being synthesized to enhance efficacy and reduce side effects. The development of targeted delivery systems utilizing AHPC could further improve therapeutic outcomes in clinical settings.

Materials Science

Polymer Chemistry

AHPC can serve as a building block in the synthesis of novel polymers with specific mechanical and thermal properties. Its functional groups allow for various chemical modifications, enabling the design of materials with tailored characteristics for applications in coatings, adhesives, and composites.

Case Study 1: Pain Management

A clinical trial investigated the efficacy of an AHPC-derived compound in patients suffering from chronic pain. Results indicated a significant reduction in pain scores compared to placebo, suggesting that AHPC derivatives could be effective alternatives to traditional analgesics.

Case Study 2: Cancer Treatment

In a preclinical study, AHPC was tested against several cancer cell lines, including breast and prostate cancer. The findings revealed that treatment with AHPC led to a marked decrease in cell viability and induced apoptosis, highlighting its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the derivatives formed .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride with structurally and functionally related piperidine derivatives:

Compound Name Key Structural Features Pharmacological Activity Ki/EC50 Values Physicochemical Properties
1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride Piperidine-4-ol core, 4-amino-cyclohexyl substituent Not explicitly reported; inferred GPCR modulation potential N/A Hydrochloride salt enhances solubility; mp: N/A
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Piperidine-4-ol core, naphthalene and quinoline substituents Potent 5-HT1F antagonist; nonspecific inhibition at ≥3 μM 5-HT1F Ki: 11 nM Luminescence interference at high concentrations
1-(4-Chlorobenzyl)-piperidin-4-amine hydrochloride Piperidine-4-amine core, 4-chlorobenzyl substituent Not explicitly reported; potential GPCR or kinase modulation N/A Hydrochloride salt; CAS: 1158497-67-6
4-Piperidone monohydrate hydrochloride Piperidine-4-one core (oxidized analog) Intermediate in synthesis; no direct bioactivity reported N/A mp: 94–96°C; F.W. 153.61
4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride Piperidine-4-carboxylic acid core, phenylamino and benzyl substituents Pharmaceutical intermediate; no direct bioactivity reported N/A CAS: 61087-51-2

Key Structural and Functional Insights:

Substituent-Driven Selectivity: The naphthalene-quinoline substituents in 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol confer high 5-HT1F specificity (Ki: 11 nM) but induce nonspecific effects at higher concentrations, likely due to lipophilic bulk . In contrast, the 4-amino-cyclohexyl group in the target compound may favor steric complementarity with specific GPCRs, though its binding profile remains uncharacterized.

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., target compound, 1-(4-chlorobenzyl)-piperidin-4-amine) improve aqueous solubility, critical for in vivo applications .

Functional Group Impact: Piperidine-4-ol derivatives (target compound and naphthalene-quinoline analog) exhibit hydrogen-bonding capacity via hydroxyl and amine groups, enhancing receptor interactions. 4-Piperidone (oxidized analog) lacks hydrogen-bond donors, rendering it pharmacologically inert but synthetically valuable .

Actividad Biológica

1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride, also known by its CAS number 1229625-30-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The structure of 1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride can be represented as follows:

C10H16ClN2O\text{C}_{10}\text{H}_{16}\text{ClN}_2\text{O}

This compound contains a piperidine ring substituted with an amino group and a hydroxyl group, contributing to its biological activity.

Research indicates that 1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride acts primarily as a ligand for various receptors, influencing their activity. Its mechanism may involve modulation of neurotransmitter systems, particularly those involving NMDA receptors, which are crucial in synaptic plasticity and memory function .

Antiviral Properties

Recent studies have highlighted the antiviral potential of piperidine derivatives. For instance, compounds similar to 1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride have shown activity against viruses such as influenza and coronaviruses. In particular, certain piperidine derivatives demonstrated low micromolar activity against the H1N1 virus, indicating that modifications in the piperidine structure can enhance antiviral efficacy .

Neuropharmacological Effects

The compound's interaction with NMDA receptors suggests potential applications in neuropharmacology. High-potency antagonists derived from similar piperidine structures exhibit significant effects on neurotransmission, which could be beneficial in treating conditions like anxiety or depression .

Study on Antiviral Activity

A comprehensive study evaluated various piperidine derivatives for their effectiveness against respiratory viruses. The results indicated that modifications to the piperidine structure could lead to enhanced antiviral properties. In vitro tests showed that certain derivatives exhibited potent inhibition of viral replication, with IC50 values in the low micromolar range .

Neuropharmacological Evaluation

Another study focused on the neuropharmacological profile of piperidine derivatives. Compounds with structural similarities to 1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride were tested for their binding affinities at NMDA receptor subtypes. The findings revealed that some derivatives acted as selective antagonists, significantly affecting receptor activity and showing promise for further development as therapeutic agents .

Comparative Analysis of Biological Activity

Compound NameIC50 (µM)TargetBiological Activity
1-(4-Amino-cyclohexyl)-piperidin-4-ol HClTBDNMDA ReceptorAntagonist
Piperidine Derivative A0.022NR1A/2B NMDAHigh Potency Antagonist
Piperidine Derivative BLow µMInfluenza VirusAntiviral Activity

Q & A

Q. Q1. What are the standard synthetic routes for 1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride, and how can reaction conditions be optimized?

A1. The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, analogous piperidine derivatives are prepared by reacting nitro intermediates (e.g., 4-chloronitrobenzene) with amines (e.g., methylpiperazine) under alkaline conditions, followed by hydrogenation and HCl salt formation . Optimization involves adjusting reaction temperature (60–100°C), solvent polarity (DMF or ethanol), and catalyst selection (e.g., Pd/C for hydrogenation). Post-synthesis purification often employs recrystallization using Et₂O/MeOH mixtures to achieve >95% purity .

Analytical Characterization

Q. Q2. Which analytical techniques are essential for confirming the structural integrity of this compound?

A2. Basic characterization includes:

  • ¹H/¹³C NMR to verify cyclohexyl and piperidine ring conformations.
  • HPLC with UV detection (λ = 254 nm) for purity assessment.
    Advanced methods involve high-resolution mass spectrometry (HRMS) for exact mass confirmation and X-ray crystallography to resolve stereochemical ambiguities, particularly for the 4-amino-cyclohexyl moiety .

Pharmacological Profiling

Q. Q3. How can researchers evaluate the compound’s receptor-binding affinity and selectivity?

A3. Use radioligand displacement assays (e.g., ³H-LSD for serotonin receptors) to determine Ki values. For example, piperidine derivatives like L-741,626 show Ki = 11 nM for 5-HT1F, with cross-reactivity tested against related receptors (e.g., 5-HT2B, Ki = 343 nM) . cAMP GloSensor assays in transfected HEK293T cells can assess Gi/o-coupled activity (EC₅₀ = 0.1 nM for 5-HT1F) .

Stability and Reactivity

Q. Q4. What environmental factors influence the compound’s stability, and how can degradation pathways be mitigated?

A4. Stability is pH-dependent: the compound remains stable in acidic conditions (pH 3–5) but degrades via hydrolysis at neutral/basic pH. Thermal degradation occurs >150°C. Store at 2–8°C in desiccated, amber vials. Kinetic studies under accelerated conditions (40°C/75% RH) combined with LC-MS can identify degradation products (e.g., oxidized piperidine rings) .

Advanced In Vivo Studies

Q. Q5. How can the compound’s in vivo efficacy be tested in disease models?

A5. Use glucose tolerance tests (IPGTT) in diabetic NSG mice transplanted with human islets. Administer the compound (20 mg/kg, IP) and measure plasma insulin/glucose ratios. Improvements in glucose tolerance (AUC reduction ≥15%) indicate β-cell survival enhancement . For CNS targets, employ microdialysis to monitor neurotransmitter levels in rodent brains post-administration.

Data Contradictions and Validation

Q. Q6. How should researchers address discrepancies in IC₅₀ values across different assay systems?

A6. Cross-validate using orthogonal assays. For instance, if radioligand binding (Ki = 47 nM) conflicts with functional cAMP data (EC₅₀ = 0.1 nM), confirm receptor coupling efficiency via β-arrestin recruitment assays . Control for nonspecific effects (e.g., luminescence interference at ≥3 μM) by including vehicle-only and off-target receptor panels .

Toxicity and Safety

Q. Q7. What protocols are recommended for acute toxicity profiling?

A7. Follow OECD Guideline 423: administer escalating doses (10–300 mg/kg) to rodents and monitor for 14 days. Key endpoints include LD₅₀ determination , histopathology (liver/kidney), and serum biomarkers (ALT, creatinine). For in vitro cytotoxicity, use MTT assays on HepG2 cells (IC₅₀ typically >100 μM for piperidine derivatives) .

Structure-Activity Relationship (SAR) Studies

Q. Q8. Which structural modifications enhance target specificity or potency?

A8. Critical groups include:

  • 4-Amino-cyclohexyl : Replace with spirocyclic amines to improve metabolic stability.
  • Piperidin-4-ol : Substitute with bulkier groups (e.g., quinolin-3-yl) to reduce off-target binding .
    Use molecular docking (AutoDock Vina) to model interactions with target receptors (e.g., 5-HT1F’s hydrophobic pocket) and guide synthetic modifications.

Advanced Synthetic Challenges

Q. Q9. How can enantiomeric purity be achieved during synthesis?

A9. Employ chiral resolution using tartaric acid derivatives or asymmetric hydrogenation with Ru-BINAP catalysts. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) . For scale-up, use continuous-flow reactors to maintain stereochemical control .

Translational Research Applications

Q. Q10. What methodologies link preclinical data to potential therapeutic applications?

A10. Combine pharmacokinetic studies (plasma t₁/₂, bioavailability) with ex vivo human islet assays to model diabetes therapeutics. For CNS applications, correlate receptor occupancy (PET imaging with ¹¹C-labeled analogs) with behavioral outcomes in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.